

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline solubility and stability

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Compound of Interest

Compound Name:	4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
Cat. No.:	B1486437

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An In-depth Technical Guide to the Solubility and Stability of **4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of **4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline**, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with actionable experimental protocols to empower researchers in drug discovery and development. The guide delves into the influence of the compound's distinct functional groups—a quinazoline core, a reactive 4-chloro substituent, an 8-fluoro group, and a stabilizing 2-(trifluoromethyl) moiety—on its physicochemical properties. Detailed, step-by-step protocols for determining kinetic and thermodynamic solubility in aqueous and organic media are presented. Furthermore, a systematic approach to stability testing through forced degradation studies, in accordance with ICH guidelines, is outlined to identify potential degradation pathways and establish appropriate storage and handling conditions. This guide is intended to be a practical resource, enabling scientists to generate robust and reliable data for this promising quinazoline derivative.

Part 1: Physicochemical Properties and Structural Analysis

Introduction to 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline belongs to the quinazoline class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their broad range of biological activities. The specific substitutions on this molecule suggest its potential as an intermediate in the synthesis of targeted therapeutics.

Table 1: Chemical and Physical Properties

Property	Value
CAS Number	959238-18-7
Molecular Formula	C ₉ H ₃ ClF ₄ N ₂
Molecular Weight	250.58 g/mol
Appearance	White to off-white solid (typical)
Storage Temperature	2-8°C is commonly recommended for related chloroquinazolines. [1] [2]

The Influence of Functional Groups on Physicochemical Behavior

The solubility and stability of **4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline** are a direct consequence of its molecular architecture.

- The Quinazoline Core: This bicyclic aromatic system provides a rigid scaffold. While generally stable, the pyrimidine ring can be susceptible to hydrolytic cleavage under harsh conditions.[\[3\]](#)
- 4-Chloro Group: The chlorine atom at the 4-position is a key reactive site, making the compound a valuable synthetic intermediate for nucleophilic aromatic substitution reactions.

However, this reactivity also implies a potential for hydrolytic degradation, particularly under basic conditions, to the corresponding quinazolinone.

- 8-Fluoro Group: The fluorine atom at the 8-position is expected to influence the electronic properties of the aromatic system and increase lipophilicity. Fluorine substitution can also enhance metabolic stability.[4]
- 2-(Trifluoromethyl) Group: The $-\text{CF}_3$ group is a strong electron-withdrawing group that significantly impacts the molecule's properties. It is known to increase lipophilicity, which can decrease aqueous solubility.[5] Concurrently, the high strength of the C-F bond often enhances thermal and metabolic stability.[6][7]

Predicted Physicochemical Properties

While experimental data is sparse, computational methods like Quantitative Structure-Property Relationship (QSPR) models can provide valuable initial estimates of key physicochemical parameters.[8][9]

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Significance
logP (octanol/water)	High	Indicates high lipophilicity and likely low aqueous solubility.
pKa (most basic)	Low	The quinazoline nitrogens are weakly basic, influenced by electron-withdrawing groups.
Aqueous Solubility	Low	Expected due to the high logP and crystalline nature of similar compounds.

Part 2: Solubility Profiling

A thorough understanding of a compound's solubility is critical for its progression in the drug discovery pipeline, impacting everything from *in vitro* assay performance to *in vivo* bioavailability.[10]

Theoretical Considerations for Solubility

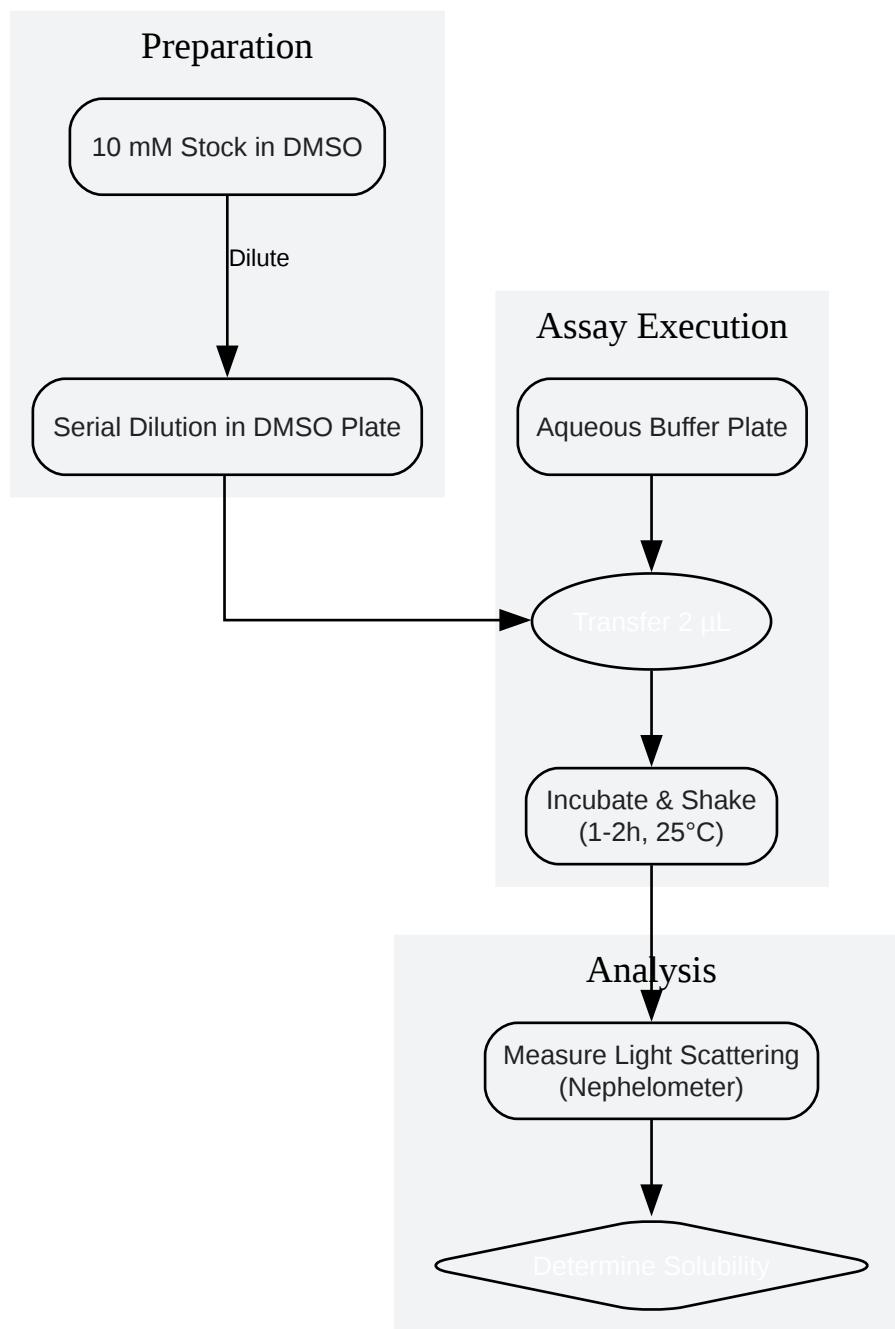
Solubility is governed by the interplay between the energy required to break the crystal lattice of the solid and the energy released upon solvation of the molecule by the solvent. For poorly soluble compounds like **4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline**, this balance is often unfavorable in aqueous media.

Experimental Determination of Aqueous Solubility

Kinetic solubility is a high-throughput measurement of the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous buffer.^{[11][12]} It is a rapid method to flag potential solubility issues early in discovery.

Experimental Protocol: Kinetic Solubility by Nephelometry

- Stock Solution Preparation: Prepare a 10 mM stock solution of **4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline** in 100% DMSO.
- Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
- Addition to Buffer: Transfer a small, fixed volume (e.g., 2 μ L) from each well of the DMSO plate to a corresponding 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).
- Measurement: Analyze the plates using a nephelometer to detect light scattering from any precipitate formed.
- Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to the buffer blank.

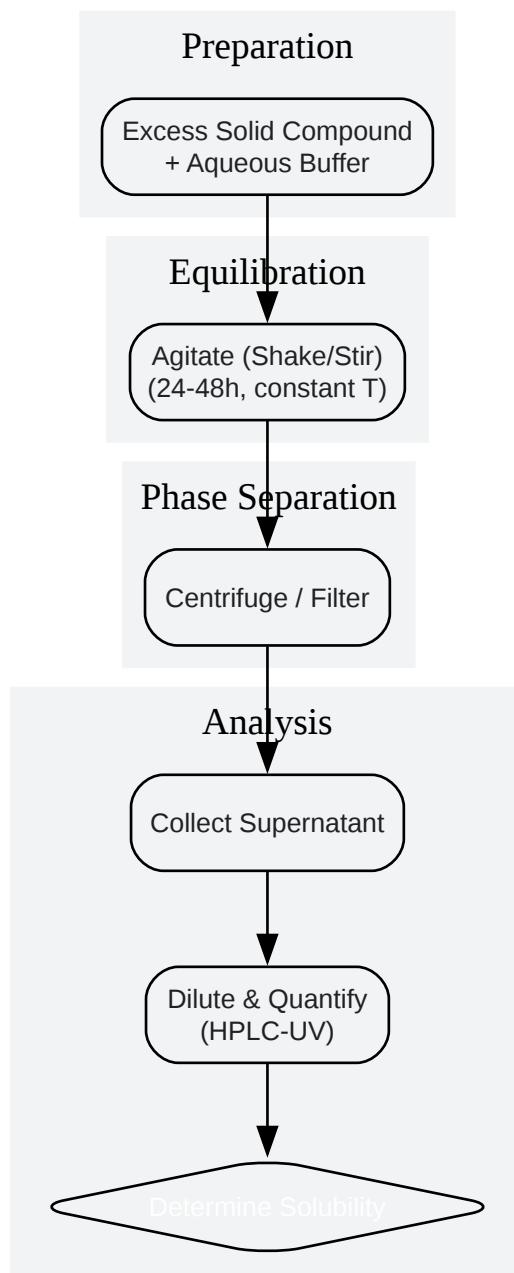
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Caption: Kinetic solubility determination workflow.

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility measurement.[13][14] The shake-flask method is the most common approach.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

- Sample Preparation: Add an excess amount of solid **4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline** to vials containing the desired aqueous buffer (e.g., PBS pH 7.4).
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
- Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., acetonitrile/water).
- Analysis: Determine the concentration of the compound in the diluted supernatant using a validated HPLC-UV method against a standard curve.



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Caption: Thermodynamic solubility determination workflow.

Solubility in Organic Solvents and Co-solvent Systems

Determining solubility in common organic solvents is essential for preparing stock solutions for biological assays and for developing formulations and analytical methods.

Table 3: Recommended Solvents for Screening

Solvent	Application
Dimethyl Sulfoxide (DMSO)	Primary solvent for stock solutions in biological screening.
Ethanol, Methanol	Protic solvents, useful in formulations and analytical mobile phases.
Acetonitrile (ACN)	Aprotic solvent, common in reversed-phase HPLC.
Dichloromethane (DCM)	Non-polar solvent for organic synthesis and purification.
Polyethylene Glycol (PEG)	Co-solvent for in vivo formulations.

The shake-flask method described above can be adapted for these solvents.

Part 3: Stability Assessment and Degradation Pathway Analysis

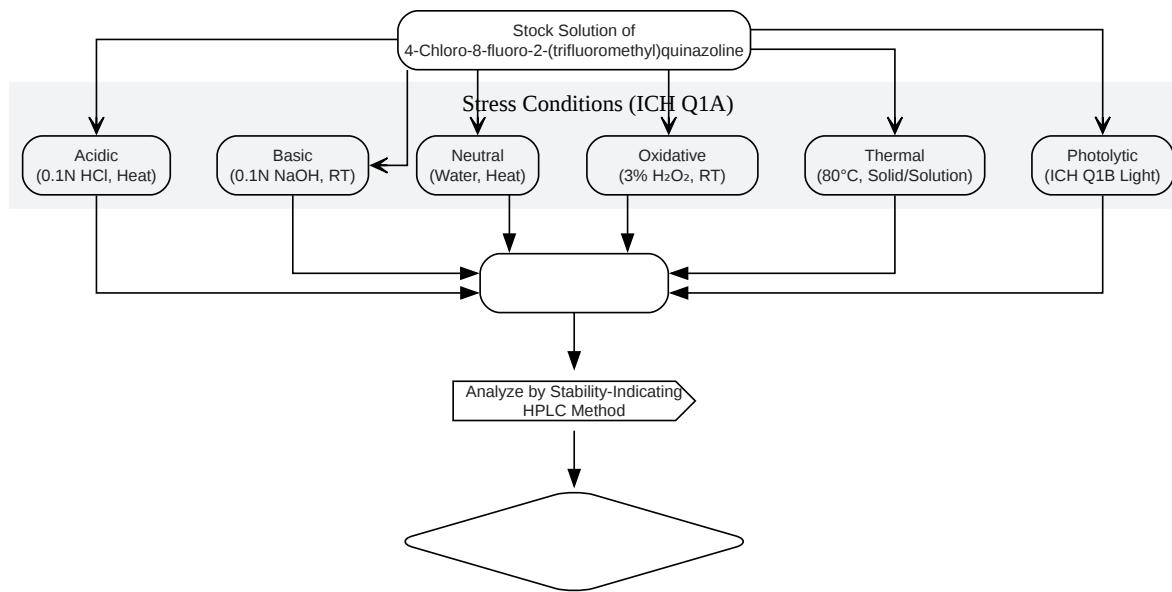
Principles of Chemical Stability Testing

Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a molecule. Forced degradation studies, or stress testing, are performed under conditions more severe than accelerated stability studies to identify likely degradation products and establish degradation pathways.[\[15\]](#)[\[16\]](#) These studies are mandated by regulatory bodies under ICH guideline Q1A(R2).[\[17\]](#)[\[18\]](#)

Forced Degradation Studies: A Practical Approach

The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.[\[17\]](#) A stability-indicating HPLC method capable of separating the parent compound from all degradation products is essential.[\[19\]](#)[\[20\]](#)

- Stock Solution: Prepare a stock solution of **4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline** in a suitable solvent like acetonitrile.
- Control Sample: A sample protected from stress conditions should be analyzed alongside the stressed samples.
- Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C.
- Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature (hydrolysis of the 4-chloro group can be rapid).
- Neutral Hydrolysis: Mix the stock solution with water and heat at 60-80°C.
- Sampling: Withdraw aliquots at various time points (e.g., 2, 6, 24 hours), neutralize if necessary, dilute, and analyze by HPLC.
- Stress Condition: Mix the stock solution with a solution of 3-30% hydrogen peroxide (H₂O₂).
- Incubation: Keep the solution at room temperature and protected from light.
- Sampling: Withdraw aliquots at various time points, quench any remaining H₂O₂ if necessary, dilute, and analyze by HPLC.
- Solid State: Store the solid compound in an oven at a high temperature (e.g., 80°C).
- Solution State: Heat the solution of the compound in a suitable solvent at 60-80°C.
- Sampling: For the solid, dissolve a weighed amount at different time points. For the solution, withdraw aliquots. Analyze by HPLC.
- Exposure: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.
- Control: A dark control sample should be stored under the same conditions.
- Analysis: Analyze the samples by HPLC.



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Caption: Forced degradation study workflow.

Hypothetical Degradation Pathways

Based on the structure, the most probable degradation pathway under hydrolytic conditions is the nucleophilic substitution of the 4-chloro group to form 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one. The quinazoline ring itself may undergo cleavage under more extreme acidic or basic conditions. Oxidative degradation could potentially lead to N-oxide formation.[\[21\]](#)

Recommended Storage and Handling Conditions

Based on the anticipated stability profile:

- Solid: Store in a well-sealed container at 2-8°C, protected from light and moisture.

- In Solution (DMSO): For short-term storage, 2-8°C is acceptable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.

Part 4: Conclusion

This guide provides a foundational framework for the comprehensive evaluation of the solubility and stability of **4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline**. The inherent physicochemical properties are dictated by its unique combination of functional groups. By employing the detailed experimental protocols outlined herein—from rapid kinetic solubility screens to in-depth forced degradation studies—researchers can generate the critical data needed to advance this compound through the drug discovery and development process. A thorough understanding of its solubility and stability profile will enable informed decisions regarding formulation, analytical method development, and ultimately, its potential as a therapeutic agent or key intermediate.

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